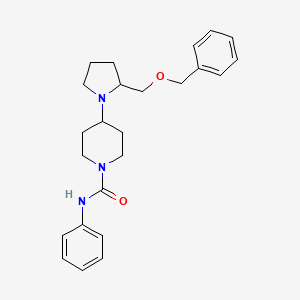

![molecular formula C23H22FN5O3 B2403039 2-(2-氟苯氧基)-N-(2-(5-(3-甲基苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)乙酰胺 CAS No. 921897-58-7](/img/structure/B2403039.png)

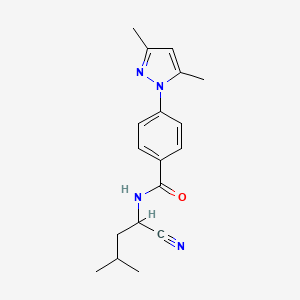

2-(2-氟苯氧基)-N-(2-(5-(3-甲基苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a chemical with the molecular formula C23H22FN5O3 and a molecular weight of 435.459. It is a derivative of pyrazolopyrimidine, a class of compounds that have shown significant potential in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives has been reported in the literature . These compounds were designed and synthesized as novel CDK2 targeting compounds . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolopyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .科学研究应用

Anticonvulsant Activity

This compound has been synthesized and screened for its anticonvulsant activities . It shows considerable anticonvulsant activity in both PTZ and MES models . This effect seems to be mediated by benzodiazepine receptors and other unknown mechanisms .

Treatment of Non-Small Cell Lung Cancer (NSCLC)

The compound has been used in the design, synthesis, and biological evaluation of derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC . In NSCLC treatment, aberrant expression of c-Mesenchymal-Epithelial Transition factor (c-Met) has been identified as a driving factor in Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI) resistance .

Inhibitory Activity on NSCLC Cell Lines

The compound shows excellent inhibitory activity on three NSCLC cell lines A549 −P, H1975 and PC-9 with IC 50 values ranging from 1.48 to 2.76 μM .

Induction of Apoptosis and Cell Cycle Arrest

Flow cytometry assays have demonstrated that the compound induces apoptosis and cell cycle arrest of A549 −P cells in a concentration-dependent manner .

Downregulation of Phosphorylation of EGFR, c-Met, and Downstream AKT

Western blot analysis has revealed that the compound significantly downregulates the phosphorylation of EGFR, c-Met, and downstream AKT at the molecular level .

In Vivo Anticancer Efficacy

The compound exhibits potent in vivo anticancer efficacy in an A549 −P -bearing allograft nude mouse model at a dose of 60 mg/kg with a tumor growth inhibition rate of 55.3 % compared with Afatinib (46.4 %), as well as low hemolytic toxicity and organ toxicity .

作用机制

Target of Action

It is suggested that the compound shows considerable anticonvulsant activity

Mode of Action

The compound shows anticonvulsant activity in both PTZ and MES models . It is suggested that this effect could be mediated by benzodiazepine receptors and other unknown mechanisms .

Result of Action

The compound exhibits significant anticonvulsant activity . This suggests that it may have a role in modulating neuronal activity and potentially reducing the occurrence or severity of seizures.

属性

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN5O3/c1-16-5-4-6-17(11-16)13-28-15-26-22-18(23(28)31)12-27-29(22)10-9-25-21(30)14-32-20-8-3-2-7-19(20)24/h2-8,11-12,15H,9-10,13-14H2,1H3,(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAALUAUKJJWBHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2402956.png)

![8-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402963.png)

![N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402966.png)

![2-(furan-2-yl)-4-methyl-N-[2-(2-methylphenoxy)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2402970.png)

![(5E)-5-{[6-(4-fluorophenoxy)pyridin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2402973.png)